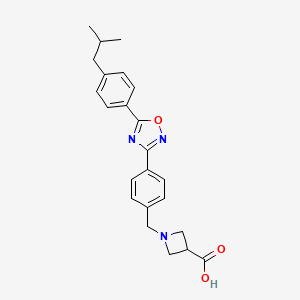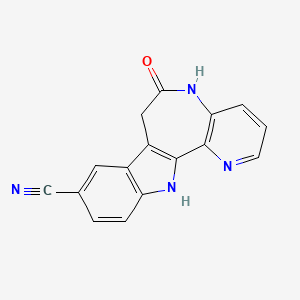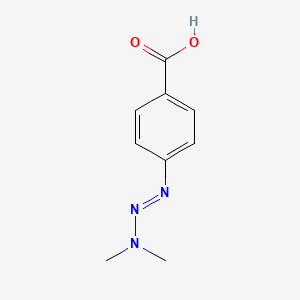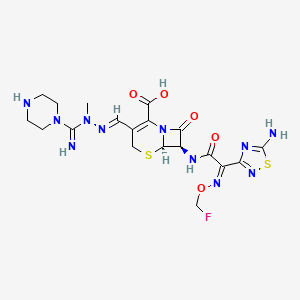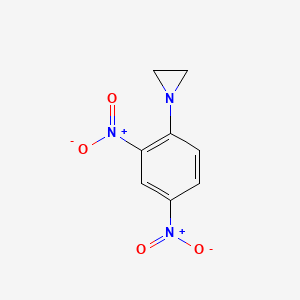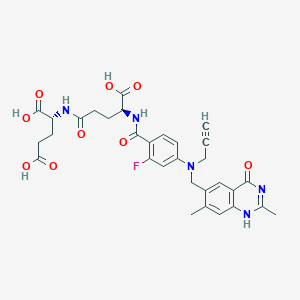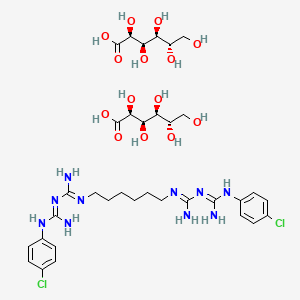
Chlorhexidin-gluconat
Übersicht
Beschreibung
CHLORHEXIDINE DIGLUCONATE is a broad-spectrum antimicrobial agent widely used as a disinfectant and antiseptic. It is effective against a range of microorganisms, including bacteria, yeasts, and viruses. The compound is commonly used in healthcare settings for skin disinfection before surgery, cleaning wounds, and preventing dental plaque. It is also used in various formulations such as solutions, gels, and impregnated medical devices .
Wissenschaftliche Forschungsanwendungen
CHLORHEXIDINE DIGLUCONATE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antimicrobial agents and their interactions with microbial cell membranes.
Biology: Employed in research on microbial resistance and the development of new antimicrobial formulations.
Medicine: Extensively used in clinical studies to evaluate its efficacy in preventing infections and promoting wound healing.
Industry: Utilized in the formulation of various healthcare products, including antiseptics, disinfectants, and dental care products .
Wirkmechanismus
Target of Action
Chlorhexidine gluconate is a broad-spectrum antimicrobial biguanide . Its primary targets are a wide range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . It acts on the cell walls and extramicrobial complexes of these microorganisms .
Mode of Action
The mode of action of chlorhexidine gluconate involves its interaction with the negatively charged microbial cell surfaces . The positively charged chlorhexidine molecule reacts with these surfaces, destroying the integrity of the cell and allowing leakage of intracellular material . This reaction also enables chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately leading to cell death .
Biochemical Pathways
Chlorhexidine gluconate affects several biochemical pathways. It disrupts the cell membrane, leading to leakage of components and cell death . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, chlorhexidine crosses into the cell itself and attacks the cytoplasmic membrane . In high concentrations, chlorhexidine causes the cytoplasm to congeal or solidify .
Pharmacokinetics
Chlorhexidine gluconate exhibits unique pharmacokinetic properties. Approximately 30% of the active ingredient is retained in the oral cavity following rinsing and is slowly released into oral fluids . It is very poorly absorbed from the gastrointestinal tract .
Result of Action
The result of chlorhexidine gluconate’s action is the effective elimination of a broad range of pathogens. Upon application in vitro, chlorhexidine can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .
Action Environment
Protein-bound chlorhexidine releases slowly, leading to prolonged activity . This property makes chlorhexidine gluconate an effective antiseptic in various healthcare applications .
Biochemische Analyse
Biochemical Properties
Chlorhexidine gluconate plays a significant role in biochemical reactions due to its ability to disrupt microbial cell membranes. It interacts with various biomolecules, including enzymes and proteins, by binding to negatively charged phosphate groups on microbial cell surfaces. This interaction destabilizes the cell membrane, leading to leakage of intracellular contents and ultimately cell death . Additionally, chlorhexidine gluconate can precipitate cytoplasmic components at higher concentrations, enhancing its bactericidal effects .
Cellular Effects
Chlorhexidine gluconate exerts profound effects on various cell types and cellular processes. It disrupts the integrity of microbial cell membranes, causing leakage of intracellular substances such as potassium and phosphorous . This disruption affects cell signaling pathways and gene expression, leading to altered cellular metabolism and cell death. In higher concentrations, chlorhexidine gluconate can cause cytoplasmic precipitation, further contributing to its antimicrobial activity .
Molecular Mechanism
The molecular mechanism of chlorhexidine gluconate involves its cationic nature, which allows it to bind to negatively charged bacterial cell walls. This binding disrupts the cell membrane’s integrity, leading to osmotic imbalance and leakage of intracellular contents . At higher concentrations, chlorhexidine gluconate causes cytoplasmic components to precipitate, resulting in cell death . Additionally, it can generate reactive oxygen species (ROS), leading to lipid peroxidation and further membrane damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorhexidine gluconate can vary over time. Its stability and degradation depend on factors such as concentration and environmental conditions. Studies have shown that chlorhexidine gluconate maintains its antimicrobial activity over extended periods, although its effectiveness may decrease with prolonged exposure . Long-term effects on cellular function include potential toxicity to proliferating skin cells, which may impact wound healing .
Dosage Effects in Animal Models
The effects of chlorhexidine gluconate vary with different dosages in animal models. At lower concentrations, it exhibits bacteriostatic properties, inhibiting bacterial growth without causing cell death . Higher concentrations result in bactericidal effects, leading to cell death and potential toxicity. Studies have shown that excessive doses of chlorhexidine gluconate can cause adverse effects such as gastrointestinal issues and rashes in animals . It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
Chlorhexidine gluconate is poorly absorbed in the gastrointestinal tract, limiting its metabolic conversion . As a result, it primarily exerts its effects locally at the site of application. The compound’s antimicrobial activity is dose-dependent, with higher concentrations exhibiting stronger bactericidal effects . Chlorhexidine gluconate does not undergo significant metabolic transformation, making it a stable and effective antiseptic agent.
Transport and Distribution
Chlorhexidine gluconate is transported and distributed within cells and tissues through its interaction with negatively charged bacterial cell walls . It binds to the cell membrane, causing disruption and leakage of intracellular contents. In oral applications, approximately 30% of chlorhexidine gluconate is retained in the oral cavity and slowly released into oral fluids . Its poor absorption from the gastrointestinal tract limits systemic distribution, ensuring localized antimicrobial activity.
Subcellular Localization
Chlorhexidine gluconate primarily localizes to the cell membrane and cytoplasm of microbial cells . Its cationic nature allows it to bind to negatively charged sites on the cell membrane, leading to membrane disruption and cell death. The compound’s ability to generate reactive oxygen species further contributes to its antimicrobial activity by causing lipid peroxidation and membrane damage . Chlorhexidine gluconate’s subcellular localization is crucial for its effectiveness as an antiseptic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CHLORHEXIDINE DIGLUCONATE is synthesized through a multi-step process involving the reaction of 1,6-dichlorohexane with 4-chlorophenylbiguanide. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions. The resulting product is then purified and converted into its gluconate salt form by reacting with gluconic acid .
Industrial Production Methods
Industrial production of chlorhexidine gluconate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is then formulated into various products such as antiseptic solutions, mouthwashes, and wound dressings .
Analyse Chemischer Reaktionen
Types of Reactions
CHLORHEXIDINE DIGLUCONATE undergoes several types of chemical reactions, including:
Oxidation: CHLORHEXIDINE DIGLUCONATE can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced, although this reaction is less common.
Substitution: CHLORHEXIDINE DIGLUCONATE can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorhexidine derivatives with altered antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorhexidine diacetate
- Chlorhexidine dihydrochloride
- Chlorhexidine dihydrobromide
- Triclosan
- Povidone-iodine
Uniqueness
CHLORHEXIDINE DIGLUCONATE is unique due to its broad-spectrum antimicrobial activity, high efficacy, and stability over a wide pH range. Unlike other antiseptics, it has a prolonged residual effect, making it highly effective in preventing infections over extended periods .
Eigenschaften
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYKJHYYHPJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54Cl2N10O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18472-51-0 | |
| Record name | D-Gluconic acid, compd. with N1,N14-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-gluconic acid, compound with N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chlorhexidine gluconate exert its antimicrobial effect?
A1: [] Chlorhexidine gluconate disrupts the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. This broad-spectrum activity makes it effective against various gram-positive and gram-negative bacteria, as well as fungi.
Q2: What is the molecular formula and weight of chlorhexidine gluconate?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of chlorhexidine gluconate, these details can be readily found in chemical databases like PubChem or ChemSpider.
Q3: Can chlorhexidine gluconate be incorporated into wound dressings?
A4: Yes, [] research has explored incorporating chlorhexidine gluconate into hydrophilic polyurethane foam dressings. Studies demonstrated in vitro antimicrobial activity against a range of microorganisms, including antibiotic-resistant strains of Staphylococcus and Enterococcus species, as well as Candida species.
Q4: Does chlorhexidine gluconate impact the viscoelastic properties of acrylic resins used in dentistry?
A5: Research [] comparing the impact of chlorhexidine gluconate on polymethyl methacrylate (PMMA) and polyoxymethylene (POM) found that while chlorhexidine gluconate did not significantly affect PMMA viscoelasticity, it did lower the storage modulus and glass transition temperature of POM. This suggests material-specific interactions that require careful consideration in dental applications.
Q5: Is chlorhexidine gluconate effective against Enterococcus faecalis in root canal treatment?
A6: Yes, multiple studies [, , , ] confirm the efficacy of chlorhexidine gluconate against Enterococcus faecalis, a bacterium commonly found in persistent root canal infections. Its efficacy has been demonstrated both in vitro and in vivo, with various studies highlighting its superior antibacterial action compared to sodium hypochlorite.
Q6: Can chlorhexidine gluconate be used to prevent alveolar osteitis after tooth extraction?
A7: Research suggests [] that while chlorhexidine gluconate alone might not be sufficient to completely prevent alveolar osteitis (dry socket), combining it with an antibiotic like amoxicillin plus clavulanic acid significantly reduces its incidence after mandibular third molar extractions.
Q7: Are there any concerns regarding the toxicity of chlorhexidine gluconate?
A9: While generally considered safe for topical use, [, , ] chlorhexidine gluconate can cause allergic reactions in some individuals, ranging from mild skin irritation to severe anaphylactic shock. Studies on rat models [, ] also show that chlorhexidine gluconate, when administered intrathecally, can induce inflammatory responses in lung tissues.
Q8: Does chlorhexidine gluconate impact oral cells?
A10: While research [] shows that chlorhexidine gluconate can have cytotoxic effects on oral cell lines, combining it with benzydamine hydrochloride appears to mitigate this toxicity and maintain cell viability. Further research is needed to understand the clinical implications of these findings.
Q9: Are there any natural alternatives to chlorhexidine gluconate for oral health applications?
A11: Several studies explored natural alternatives, like green tea extract (Camellia sinensis) [, , ] and rambai leaf extract (Sonneratia caseolaris) []. While these natural extracts show promise in inhibiting the growth of oral pathogens like Candida albicans and Streptococcus sanguinis, their efficacy compared to chlorhexidine gluconate requires further investigation.
Q10: What analytical methods are commonly employed to study chlorhexidine gluconate?
A12: Researchers utilize a variety of techniques, including agar diffusion assays [, , , ], broth microdilution methods [], and scanning electron microscopy [, ], to evaluate the antimicrobial activity and effects of chlorhexidine gluconate. These methods help determine minimum inhibitory concentrations, assess its impact on bacterial morphology, and evaluate its effectiveness in removing smear layers in dental applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


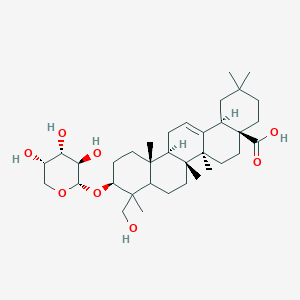
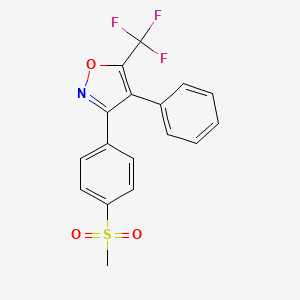
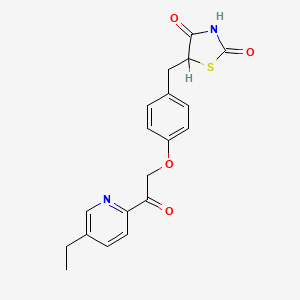
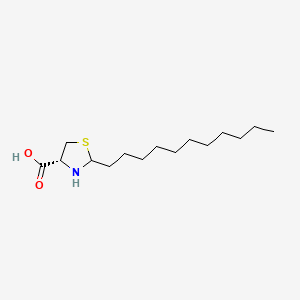
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)



